molecular formula C16H15N3O3 B382806 N'-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide

N'-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide

Katalognummer: B382806
Molekulargewicht: 297.31g/mol
InChI-Schlüssel: QSEXLYLHIJPKMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide is a compound that belongs to the class of heterocyclic organic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide typically involves the condensation of 2-oxo-1-propylindole with furan-2-carboxamide under specific reaction conditions. The reaction is often carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave radiation to accelerate the reaction, reducing the overall reaction time and improving the yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N'-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and furan moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups into the indole or furan rings, leading to a wide range of derivatives .

Wirkmechanismus

The mechanism of action of N'-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The furan ring can also participate in these interactions, enhancing the compound’s overall biological activity .

Eigenschaften

Molekularformel

C16H15N3O3

Molekulargewicht

297.31g/mol

IUPAC-Name

N-(2-hydroxy-1-propylindol-3-yl)iminofuran-2-carboxamide

InChI

InChI=1S/C16H15N3O3/c1-2-9-19-12-7-4-3-6-11(12)14(16(19)21)17-18-15(20)13-8-5-10-22-13/h3-8,10,21H,2,9H2,1H3

InChI-Schlüssel

QSEXLYLHIJPKMW-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CO3

Kanonische SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.